Curdione

Description

BenchChem offers high-quality Curdione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Curdione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H24O2 |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(3S,6Z,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6-/t12-,13-/m0/s1 |

InChI Key |

KDPFMRXIVDLQKX-ISGXEFFDSA-N |

Isomeric SMILES |

C[C@H]1CC/C=C(\CC(=O)[C@@H](CC1=O)C(C)C)/C |

Canonical SMILES |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

Synonyms |

curdione |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Curdione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curdione, a sesquiterpenoid compound isolated from the rhizomes of Curcuma species, has garnered significant attention in the scientific community for its diverse pharmacological activities. Exhibiting a range of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective properties, Curdione presents a promising avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of Curdione, with a focus on its effects on key signaling pathways and cellular processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Anticancer Mechanisms of Action

Curdione's anticancer activity is a primary area of research, with studies demonstrating its efficacy against various cancer types through multiple mechanisms, including the induction of programmed cell death (apoptosis and ferroptosis) and the modulation of immune responses.

Induction of Apoptosis

Curdione has been shown to trigger apoptosis in several cancer cell lines through the intrinsic pathway, which is characterized by mitochondrial dysfunction and the activation of a cascade of caspase enzymes.

In breast cancer cells (MCF-7), Curdione treatment leads to an increase in the expression of pro-apoptotic proteins such as cleaved caspase-3, caspase-9, and Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2[1]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptotic cell death[1].

Similarly, in uterine leiomyosarcoma (uLMS) cells, Curdione induces caspase-mediated apoptosis by increasing the levels of cleaved caspases 3, 6, and 9, without affecting caspase-8, further supporting the involvement of the intrinsic apoptotic pathway[2].

A synergistic effect has been observed when Curdione is combined with the chemotherapeutic drug docetaxel in triple-negative breast cancer cells (MDA-MB-468). This combination enhances the generation of reactive oxygen species (ROS), which in turn modulates the MAPKs and PI3K/Akt signaling pathways to promote apoptosis.

Signaling Pathway: Curdione-Induced Intrinsic Apoptosis

Caption: Curdione induces apoptosis via the mitochondrial pathway.

Induction of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Curdione has been identified as an inducer of ferroptosis in colorectal and non-small cell lung cancer cells.

In colorectal cancer cells, Curdione promotes ferroptosis by increasing the expression of METTL14 and YTHDF2, which are involved in m6A RNA methylation. This leads to a decrease in the expression of solute carrier family 7 member 11 (SLC7A11) and glutathione peroxidase 4 (GPX4), key components of the cellular antioxidant defense system[3][4]. The downregulation of these proteins results in the accumulation of lipid reactive oxygen species and subsequent cell death[3][4].

In non-small cell lung cancer (NSCLC), Curdione induces ferroptosis by inactivating the Nrf2/HO-1 signaling pathway, a critical regulator of antioxidant response[5]. This inactivation leads to a reduction in the expression of downstream antioxidant enzymes, rendering the cells more susceptible to lipid peroxidation.

Signaling Pathway: Curdione-Induced Ferroptosis in Colorectal Cancer

Caption: Curdione triggers ferroptosis by modulating m6A methylation.

Targeting the IDO1 Pathway in Uterine Leiomyosarcoma

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune tolerance by catalyzing the degradation of tryptophan. In the context of cancer, high IDO1 expression can lead to an immunosuppressive tumor microenvironment.

Curdione has been shown to exert anti-proliferative effects in uterine leiomyosarcoma (uLMS) by downregulating IDO1 expression[2][6][7]. This downregulation is mediated by the inhibition of the PKCδ/GSK3β/β-catenin signaling pathway[2]. The reduction in IDO1 levels leads to G2/M phase cell cycle arrest, caspase-mediated apoptosis, and pro-death autophagy in uLMS cells[2][6][7].

Signaling Pathway: Curdione-Mediated IDO1 Downregulation in uLMS

Caption: Curdione inhibits uLMS proliferation via the IDO1 pathway.

Quantitative Data Summary

| Parameter | Cell Line/Model | Curdione Concentration/Dose | Effect | Reference |

| IC50 (Cell Viability) | Uterine Leiomyosarcoma (SK-UT-1) | 327.0 µM | Inhibition of cell viability | [2] |

| Uterine Leiomyosarcoma (SK-LMS-1) | 334.3 µM | Inhibition of cell viability | [2] | |

| Apoptosis Rate | Uterine Leiomyosarcoma (SK-UT-1) | 100 µM | Early: 5.93 ± 0.77%, Late: 4.97 ± 1.08% | [2] |

| Uterine Leiomyosarcoma (SK-LMS-1) | 100 µM | Early: 6.87 ± 0.09%, Late: 4.77 ± 0.09% | [2] | |

| Tumor Growth Inhibition (in vivo) | Colorectal Cancer Xenograft | 50, 100, 200 mg/kg | Dose-dependent reduction in tumor mass and volume | [8] |

| Ferroptosis Markers | Colorectal Cancer Cells | 12.5, 25, 50 µM | Dose-dependent decrease in GSH and increase in MDA and Fe2+ | [3] |

| IC50 (PGE2 Production) | RAW 264.7 Macrophages | 1.1 µM | Inhibition of LPS-induced PGE2 production | [9][10] |

Anti-inflammatory Mechanism of Action

Curdione exhibits potent anti-inflammatory properties primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. In lipopolysaccharide (LPS)-stimulated mouse macrophage RAW 264.7 cells, Curdione inhibits the production of prostaglandin E2 (PGE2), a key mediator of inflammation, with an IC50 value of 1.1 µM[9][10]. This inhibition is attributed to the suppression of COX-2 mRNA expression[9].

Neuroprotective Mechanism of Action

The neuroprotective effects of Curdione are linked to its antioxidant and anti-apoptotic properties. In a rat model of focal cerebral ischemia-reperfusion injury, Curdione treatment has been shown to reduce infarct size and neurological deficits[11][12]. Mechanistically, Curdione mitigates oxidative stress by increasing the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while decreasing the level of malondialdehyde (MDA), a marker of lipid peroxidation[11][12]. Furthermore, Curdione exerts its neuroprotective effects by attenuating apoptosis through the modulation of the Bcl-2/Bax ratio and inhibiting the activation of caspases-9 and -3[12].

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of Curdione and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Xenograft Mouse Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer Curdione (e.g., intraperitoneally or orally) at the desired doses and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume periodically using calipers (Volume = (length x width²)/2).

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. The tumors can be further processed for histological or molecular analysis.

Conclusion

Curdione demonstrates a remarkable breadth of biological activity, with its mechanism of action encompassing the induction of multiple forms of programmed cell death in cancer cells, the suppression of key inflammatory mediators, and the protection of neuronal cells from ischemic injury. The detailed molecular pathways and quantitative data presented in this guide underscore the potential of Curdione as a lead compound for the development of novel therapeutics. Further research, including preclinical and clinical studies, is warranted to fully elucidate its therapeutic efficacy and safety profile in various disease contexts. This comprehensive understanding of Curdione's mechanism of action will be instrumental in guiding future drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Curdione Induces Antiproliferation Effect on Human Uterine Leiomyosarcoma via Targeting IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curdione induces ferroptosis mediated by m6A methylation via METTL14 and YTHDF2 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curdione induces ferroptosis mediated by m6A methylation via METTL14 and YTHDF2 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of inducible prostaglandin E2 production and cyclooxygenase-2 expression by curdione from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Raging the War Against Inflammation With Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of curdione against focal cerebral ischemia reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of curdione against focal cerebral ischemia reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Curdione in Cellular Demise: A Technical Guide to Apoptosis and Autophagy Induction

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms by which curdione, a bioactive compound isolated from Curcuma zedoaria, induces programmed cell death and autophagy in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in oncology.

Executive Summary

Curdione has emerged as a promising anti-cancer agent, demonstrating the ability to inhibit tumor growth by inducing two critical cellular processes: apoptosis and autophagy. This guide elucidates the signaling pathways involved, presents quantitative data from key studies, provides detailed experimental protocols for assessing these phenomena, and offers visual representations of the molecular cascades. The evidence suggests that curdione orchestrates a multi-pronged attack on cancer cells, primarily through the intrinsic mitochondrial apoptotic pathway and by modulating autophagy, in some cases in a pro-death manner, involving the IDO1 and PI3K/Akt/mTOR signaling pathways.

Curdione-Induced Apoptosis: A Mitochondria-Mediated Cascade

Curdione has been shown to effectively induce apoptosis in various cancer cell lines, including breast cancer and uterine leiomyosarcoma. The primary mechanism is the induction of the intrinsic mitochondrial pathway of apoptosis.

Signaling Pathways in Curdione-Induced Apoptosis

Curdione treatment initiates a cascade of molecular events that converge on the mitochondria. A key event is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and a decrease in the mitochondrial membrane potential.[1][2] The compromised mitochondria then release cytochrome c into the cytoplasm, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[1][2]

Furthermore, in some cellular contexts, the generation of reactive oxygen species (ROS) plays a crucial role in curdione-induced apoptosis. Increased ROS levels can modulate the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, further promoting apoptotic cell death.

Quantitative Data on Curdione-Induced Apoptosis

The pro-apoptotic effects of curdione have been quantified in uterine leiomyosarcoma (uLMS) cell lines, SK-UT-1 and SK-LMS-1.

| Cell Line | Curdione Concentration (µM) | Early Apoptosis Rate (%) | Late Apoptosis Rate (%) |

| SK-UT-1 | 0 (Control) | 1.90 ± 0.25 | 1.70 ± 0.36 |

| 25 | 2.77 ± 0.21 | 3.10 ± 0.16 | |

| 50 | 4.57 ± 0.39 | 4.83 ± 1.05 | |

| 100 | 5.93 ± 0.77 | 4.97 ± 1.08 | |

| SK-LMS-1 | 0 (Control) | 1.50 ± 0.29 | 1.00 ± 0.36 |

| 25 | 5.20 ± 0.01 | 2.67 ± 0.12 | |

| 50 | 6.40 ± 1.01 | 3.40 ± 0.80 | |

| 100 | 6.87 ± 0.09 | 4.77 ± 0.09 |

Data presented as mean ± SD from a representative study.[3]

Curdione-Induced Autophagy: A Complex Regulatory Network

In addition to apoptosis, curdione has been observed to induce autophagy, a cellular process of self-digestion of cytoplasmic components. The role of autophagy in curdione's anti-cancer activity appears to be context-dependent, with evidence suggesting a "pro-death" function in uterine leiomyosarcoma cells.[3]

Signaling Pathways in Curdione-Induced Autophagy

The induction of autophagy by curdione involves the downregulation of Indoleamine-2,3-dioxygenase-1 (IDO1).[4] IDO1 is known to influence the mTOR signaling pathway, a master regulator of autophagy. Tryptophan deprivation, which can be a consequence of IDO1 activity, is known to trigger autophagy in an mTOR-dependent manner. It is proposed that by downregulating IDO1, curdione may modulate the PI3K/Akt/mTOR pathway, a key inhibitory pathway of autophagy. Inhibition of the PI3K/Akt/mTOR axis leads to the activation of the ULK1 complex, initiating the formation of the autophagosome.

The formation and maturation of the autophagosome are marked by the upregulation of Beclin-1 and the conversion of LC3-I to its lipidated form, LC3-II. Curdione treatment has been shown to increase the expression of both Beclin-1 and LC3-II. Concurrently, the level of p62/SQSTM1, a protein that is selectively degraded during autophagy, is decreased upon curdione treatment, indicating a functional autophagic flux.[3][4]

Quantitative Data on Curdione-Induced Autophagy

The effect of curdione on autophagy markers has been quantified, showing a dose-dependent increase in Beclin-1 and LC3-II, and a decrease in p62, which is indicative of autophagy induction.

| Cell Line | Curdione Concentration (µM) | Relative Beclin-1 Expression | Relative LC3-II/LC3-I Ratio | Relative p62 Expression |

| uLMS Cells | 0 (Control) | Baseline | Baseline | Baseline |

| 25 | Increased | Increased | Decreased | |

| 50 | Further Increased | Further Increased | Further Decreased | |

| 100 | Markedly Increased | Markedly Increased | Markedly Decreased |

Qualitative representation of dose-dependent changes observed in Western blot analyses.[3]

Experimental Protocols

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine and PI to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and treat with desired concentrations of curdione for the specified time. Include untreated and vehicle-treated controls.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine the floating and adherent cells to ensure all apoptotic cells are collected.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis of Apoptosis and Autophagy-Related Proteins

This protocol describes the detection and quantification of specific proteins involved in apoptosis and autophagy signaling pathways.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-Beclin-1, anti-LC3, anti-p62, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantification: Densitometric analysis of the bands can be performed using software like ImageJ, normalizing to a loading control (e.g., β-actin).

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

This protocol details the use of the JC-1 fluorescent probe to assess changes in mitochondrial membrane potential, a key indicator of apoptosis.

Materials:

-

JC-1 reagent

-

Cell culture medium

-

PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with curdione as described previously.

-

JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).

-

Flow Cytometry: Analyze the cells using a flow cytometer. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

-

Conclusion

Curdione demonstrates significant potential as an anti-cancer agent by effectively inducing both apoptosis and autophagy in cancer cells. Its mechanism of action involves the activation of the intrinsic mitochondrial apoptotic pathway and the modulation of autophagy through the IDO1 and PI3K/Akt/mTOR signaling pathways. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug developers to further investigate and harness the therapeutic capabilities of curdione. Further studies are warranted to fully elucidate the intricate interplay between curdione-induced apoptosis and autophagy and to explore its efficacy in preclinical and clinical settings.

References

- 1. Downregulation of PI3K/Akt/mTOR signaling pathway in curcumin-induced autophagy in APP/PS1 double transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Curdione Induces Antiproliferation Effect on Human Uterine Leiomyosarcoma via Targeting IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

Biological Activities of Curdione from Curcuma zedoaria: A Technical Guide for Researchers

Abstract

Curdione, a key sesquiterpenoid isolated from the rhizomes of Curcuma zedoaria (white turmeric), has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of curdione, with a primary focus on its anticancer and anti-inflammatory mechanisms. Curdione exhibits potent cytotoxic effects against a range of cancer cell lines, including uterine leiomyosarcoma, breast, and non-small cell lung cancer. Its mechanisms of action are multifaceted, involving the induction of intrinsic apoptosis, G2/M phase cell cycle arrest, and a novel Nrf2/HO-1-mediated ferroptosis. Furthermore, curdione modulates critical signaling pathways, such as inhibiting indoleamine-2,3-dioxygenase-1 (IDO1) and synergizing with chemotherapeutics by regulating the MAPK and PI3K/Akt pathways. In addition to its anticancer effects, curdione demonstrates significant anti-inflammatory activity by suppressing COX-2 expression. This document consolidates quantitative data, details key experimental protocols, and provides visual diagrams of signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of curdione.

Introduction

Curcuma zedoaria (Christm.) Roscoe, commonly known as white turmeric, is a perennial herb belonging to the Zingiberaceae family.[1] Its rhizomes have been used for centuries in traditional medicine for treating various ailments, including inflammatory conditions, pain, and gastrointestinal disorders.[2][3][4] The pharmacological efficacy of C. zedoaria is attributed to its rich composition of bioactive compounds, particularly the essential oils.[2][3] Among these, curdione, a germacrone-type sesquiterpenoid, is a principal and highly active ingredient.[5][6]

Emerging research has highlighted curdione's significant therapeutic potential, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, antithrombotic, and hepatoprotective effects.[2][5][7] Its most extensively studied property is its anticancer activity, where it has been shown to inhibit proliferation and induce programmed cell death in various cancer models.[5][8]

This technical guide aims to provide a detailed and structured overview of the biological activities of curdione. It is designed for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and schematic representations of the molecular pathways involved in curdione's mechanism of action.

Extraction and Isolation

The isolation of curdione from Curcuma zedoaria rhizomes typically involves solvent extraction followed by chromatographic purification. A common protocol is outlined below.

Experimental Protocol: Extraction and Isolation

The powdered rhizomes of C. zedoaria (1.0 kg) are first defatted and extracted using a non-polar solvent such as hexane, yielding a crude hexane extract.[9] This extract (e.g., 20.0 g) is then subjected to silica gel column chromatography.[9] The column is eluted with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.[9] Fractions are collected and monitored by thin-layer chromatography (TLC).[9] Those fractions containing curdione, identified by their similar TLC profiles, are combined and may be subjected to further purification steps like preparative TLC to yield pure curdione.[9]

Caption: General workflow for the extraction and isolation of curdione.

Anticancer Activities

Curdione has demonstrated significant anticancer activity across various cancer types through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and ferroptosis, as well as the modulation of critical oncogenic signaling pathways.

Induction of Apoptosis

Curdione is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[2][10] Studies in breast cancer (MCF-7) and uterine leiomyosarcoma (uLMS) cells show that curdione treatment leads to an impaired mitochondrial membrane potential.[5][10] This is associated with an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2.[5][10][11] The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, evidenced by the increased levels of cleaved caspase-9 and the executioner caspase-3.[2][5][10][11]

Caption: Curdione-induced intrinsic apoptosis pathway.

-

Cancer cells are seeded in 6-well plates and treated with varying concentrations of curdione (e.g., 0, 25, 50, 100 µM) for 24 hours.[2]

-

Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, followed by incubation in the dark for 15 minutes at room temperature.[2]

-

The stained cells are analyzed promptly by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.[2]

Cell Cycle Arrest

In uterine leiomyosarcoma (uLMS) cell lines (SK-UT-1 and SK-LMS-1), curdione has been shown to induce cell cycle arrest at the G2/M phase in a concentration-dependent manner.[2][3] This blockade of cell cycle progression is a key mechanism for its antiproliferative effects.[2][3]

-

Cells are treated with curdione for a specified time (e.g., 24 hours).

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.

-

After fixation, cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Induction of Ferroptosis

In non-small cell lung cancer (NSCLC), curdione employs a different cell death mechanism: ferroptosis.[12] This is an iron-dependent form of regulated cell death characterized by lipid peroxidation.[12] Curdione was found to inhibit the Nrf2/HO-1 signaling pathway, a critical antioxidant response pathway.[12] This inhibition leads to the downregulation of key ferroptosis defense proteins, including the solute carrier family 7 member 11 (SLC7A11) and glutathione peroxidase 4 (GPX4).[12] The consequence is an accumulation of reactive oxygen species (ROS), elevated intracellular Fe2+, increased malondialdehyde (MDA, a marker of lipid peroxidation), and reduced glutathione (GSH), culminating in ferroptotic cell death.[12]

Caption: Curdione-induced ferroptosis via inhibition of the Nrf2/HO-1 pathway.

Modulation of Signaling Pathways

Curdione's anticancer effects are also mediated by its ability to modulate specific signaling pathways.

-

IDO1 Inhibition: In uLMS, curdione significantly down-regulates the expression of indoleamine-2,3-dioxygenase-1 (IDO1), an immunosuppressive enzyme often overexpressed in tumors.[2] The anti-proliferative effects of curdione were reversed by pharmacological or siRNA-mediated inhibition of IDO1, confirming it as a key target.[2] This effect is reportedly dependent on cyclooxygenase-2 (COX2).[5]

-

MAPK and PI3K/Akt Pathways: In triple-negative breast cancer (TNBC) cells, curdione acts as a chemosensitizer, enhancing the efficacy of docetaxel.[13][14] This synergistic effect involves the generation of ROS, which in turn modulates the MAPKs (p38, Erk1/2) and PI3K/Akt signaling pathways to intensify apoptosis.[13][14]

Caption: Overview of key signaling pathways modulated by curdione in cancer.

Quantitative Data Summary

The following tables summarize the quantitative data reported for curdione's anticancer activities.

Table 1: In Vitro Cytotoxicity of Curdione

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| SK-UT-1 | Uterine Leiomyosarcoma | CCK8 | 327.0 µM | [2] |

| SK-LMS-1 | Uterine Leiomyosarcoma | CCK8 | 334.3 µM |[2] |

Table 2: In Vivo Antitumor Efficacy of Curdione (SK-UT-1 Xenograft Model) [2]

| Treatment Group | Dose | Tumor Weight (g) | Tumor Volume (cm³) |

|---|---|---|---|

| Control | - | 0.75 ± 0.18 | 0.70 ± 0.07 |

| Curdione | 100 mg/kg/day | 0.41 ± 0.11 | 0.29 ± 0.08 |

| Curdione | 200 mg/kg/day | 0.10 ± 0.02 | 0.17 ± 0.09 |

-

Female nude mice (e.g., BALB/c, 4-6 weeks old) are used.

-

A suspension of cancer cells (e.g., 5 x 10^6 SK-UT-1 cells) in PBS or Matrigel is injected subcutaneously into the flank of each mouse.

-

When tumors reach a palpable volume (e.g., 50-100 mm³), mice are randomly assigned to control and treatment groups.

-

Curdione, dissolved in a suitable vehicle (e.g., corn oil), is administered daily via oral gavage or intraperitoneal injection at specified doses (e.g., 100 and 200 mg/kg/day). The control group receives the vehicle only.[2]

-

Tumor volume is measured regularly (e.g., every 3 days) using calipers (Volume = 0.5 × length × width²). Body weight is also monitored as a measure of toxicity.

-

After a set period (e.g., 21 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blot, histology).[2]

Anti-inflammatory Activities

Curdione possesses notable anti-inflammatory properties.[5][8] Its mechanism involves the suppression of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated mouse macrophage (RAW 264.7) cells, curdione was shown to inhibit the production of prostaglandin E2 (PGE2).[8] This effect is achieved by downregulating the expression of cyclooxygenase-2 (COX-2) mRNA in a dose-dependent manner.[8]

Caption: Anti-inflammatory mechanism of curdione via COX-2 suppression.

Experimental Protocol: Anti-inflammatory Assay

-

RAW 264.7 macrophage cells are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of curdione for a short period (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the media.

-

After incubation (e.g., 24 hours), the cell supernatant is collected to measure PGE2 levels (e.g., using an ELISA kit).

-

The cells are harvested to extract total RNA for RT-qPCR analysis to quantify COX-2 mRNA expression levels.

Other Pharmacological Activities

Beyond its anticancer and anti-inflammatory effects, curdione exhibits other potentially therapeutic activities.

-

CYP3A4 Inhibition: Curdione significantly inhibits the activity of Cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism.[6][15] In 1α,25-(OH)2-D3-treated Caco-2 cells, curdione inhibited the formation of oxidized nifedipine (a CYP3A4 substrate) with an IC50 of 3.9 µg/mL (16.9 µM).[6][15] The proposed mechanism is the acceleration of CYP3A4 protein degradation rather than affecting its mRNA expression.[6][15] This property is significant for studying potential herb-drug interactions.

-

Antithrombotic and Neuroprotective Effects: Curdione has also been reported to have antithrombotic, anti-platelet aggregation, and neuroprotective properties, although these are less extensively characterized than its anticancer effects.[2][5][7]

Table 3: Other Bioactivities of Curdione

| Activity | Model System | Metric | Value | Reference |

|---|---|---|---|---|

| CYP3A4 Inhibition | Caco-2 cells | IC50 | 3.9 µg/mL (16.9 µM) | [6][15] |

| Bioavailability | Mice (Oral) | - | 6.5% |[7] |

Conclusion and Future Perspectives

Curdione, a major sesquiterpenoid from Curcuma zedoaria, is a promising natural product with a compelling profile of biological activities. Its potent anticancer effects, mediated through the induction of apoptosis, ferroptosis, and cell cycle arrest, position it as a strong candidate for further oncological drug development. The ability of curdione to modulate key signaling pathways like IDO1, MAPK, and PI3K/Akt underscores its potential for both standalone and combination therapies.

While the preclinical evidence is robust, several areas warrant further investigation. Future research should focus on:

-

Expanding in vivo studies to other cancer models and evaluating different administration routes.

-

Elucidating the molecular details of its other reported bioactivities, such as its neuroprotective and antithrombotic effects.

-

Conducting comprehensive pharmacokinetic and toxicology studies to assess its safety profile and improve its low oral bioavailability (6.5% in mice).[7]

-

Developing novel drug delivery formulations (e.g., nanoparticles, liposomes) to enhance its stability, solubility, and targeted delivery.

References

- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 2. Curdione Induces Antiproliferation Effect on Human Uterine Leiomyosarcoma via Targeting IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Curdione Induces Antiproliferation Effect on Human Uterine Leiomyosarcoma via Targeting IDO1 [frontiersin.org]

- 4. Chemical Composition and Biological Activities of Essential Oils of Curcuma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Curdione Plays an Important Role in the Inhibitory Effect of Curcuma aromatica on CYP3A4 in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journal.waocp.org [journal.waocp.org]

- 11. Curdione inhibits proliferation of MCF-7 cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Combinative treatment of Curdione and docetaxel triggers reactive oxygen species (ROS)-mediated intrinsic apoptosis of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Curdione's Impact on Cancer Cell Proliferation: A Technical Guide

An In-depth Examination of the Mechanisms and Therapeutic Potential of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of curdione's effects on cancer cell proliferation. Curdione, a sesquiterpene isolated from the traditional medicinal herb Curcuma zedoaria, has demonstrated significant anti-cancer properties across a range of malignancies. This document synthesizes key findings on its mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Quantitative Analysis of Curdione's Anti-Proliferative Effects

Curdione has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Curdione on Cancer Cell Lines

| Cancer Type | Cell Line | Effect | Concentration(s) | Citation(s) |

| Uterine Leiomyosarcoma (uLMS) | SK-UT-1 | Increased early apoptosis rate | 25, 50, 100 µM | [1] |

| Uterine Leiomyosarcoma (uLMS) | SK-UT-1 | Increased late apoptosis rate | 25, 50, 100 µM | [1] |

| Uterine Leiomyosarcoma (uLMS) | SK-LMS-1 | Increased early apoptosis rate | 25, 50, 100 µM | [1] |

| Uterine Leiomyosarcoma (uLMS) | SK-LMS-1 | Increased late apoptosis rate | 25, 50, 100 µM | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | H1299, A549 | Inhibition of cell proliferation | 25, 50, 100 µM | [2] |

| Colorectal Cancer | SW480 | Induction of apoptosis | Not specified | [3] |

| Breast Cancer | MCF-7 | Inhibition of proliferation, induction of apoptosis | Not specified | [3] |

| Triple-Negative Breast Cancer | MDA-MB-468 | Synergistic apoptosis with docetaxel | Not specified | [4] |

Table 2: In Vivo Efficacy of Curdione in Xenograft Models

| Cancer Type | Animal Model | Dosage | Outcome | Citation(s) |

| Breast Cancer | Nude mice | Dose-dependent | Significant tumor growth suppression | [3] |

| Uterine Leiomyosarcoma (uLMS) | Nude mice | 100, 200 mg/kg/day (intraperitoneal) | Decreased tumor weight and volume | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | Nude mice | Not specified | Inhibition of tumor growth | [2] |

Mechanisms of Action

Curdione exerts its anti-proliferative effects through multiple mechanisms, primarily by inducing programmed cell death and causing cell cycle arrest.

-

Apoptosis Induction: Curdione has been shown to induce apoptosis in breast cancer and uterine leiomyosarcoma cells.[1][3][4] This is achieved through the intrinsic mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and caspase-3, key executioner enzymes of apoptosis.[3]

-

Cell Cycle Arrest: In uterine leiomyosarcoma cells, curdione induces cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[1]

-

Ferroptosis Induction: In non-small cell lung cancer, curdione has been found to induce ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[2] This is mediated through the inactivation of the Nrf2/HO-1 signaling pathway.[2]

-

Autophagy: Curdione has also been observed to induce autophagic cell death in uterine leiomyosarcoma cells.[1]

Signaling Pathways Modulated by Curdione

The anti-cancer effects of curdione are orchestrated by its modulation of several key signaling pathways.

Mitochondrial Apoptosis Pathway

Curdione triggers the intrinsic pathway of apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial dysfunction and the activation of the caspase cascade.

Caption: Curdione-induced mitochondrial apoptosis pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in cancer. Curcuminoids, including curdione, have been shown to inhibit this pathway, contributing to their anti-cancer effects.[4]

Caption: Inhibition of the PI3K/Akt signaling pathway by curdione.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Curdione, in combination with other agents, has been shown to modulate MAPK signaling in triple-negative breast cancer cells.[4]

Caption: Modulation of the MAPK signaling pathway by curdione.

Nrf2/HO-1 Signaling Pathway

In the context of ferroptosis, curdione has been shown to inactivate the Nrf2/HO-1 pathway in non-small cell lung cancer cells.[2] This pathway is a key regulator of cellular antioxidant responses.

Caption: Inactivation of the Nrf2/HO-1 pathway by curdione, leading to ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of curdione on cancer cells.

Cell Viability Assay (MTT Assay)

This assay is used to assess the dose-dependent cytotoxic effects of curdione on cancer cell lines.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of curdione (e.g., 0, 12.5, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis and necrosis following curdione treatment.

Workflow:

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Methodology:

-

Treatment: Treat cancer cells with the desired concentrations of curdione for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash twice with cold PBS, and centrifuge at 1,500 rpm for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., from a cell apoptosis kit).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after curdione treatment.

Methodology:

-

Treatment and Harvesting: Treat cells with curdione as described for the apoptosis assay and harvest the cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and then incubate with a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by curdione.

Methodology:

-

Protein Extraction: Treat cells with curdione, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt, Nrf2, HO-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Conclusion

Curdione is a promising natural compound with potent anti-cancer activity against a variety of cancer cell types. Its ability to induce apoptosis, ferroptosis, and autophagy, as well as cause cell cycle arrest, highlights its multi-faceted approach to inhibiting cancer cell proliferation. The modulation of key signaling pathways, including the mitochondrial apoptosis pathway, PI3K/Akt, MAPK, and Nrf2/HO-1, provides a solid foundation for its therapeutic potential. Further research, particularly in elucidating more specific IC50 values across a broader range of cancer cell lines and in-depth in vivo studies, is warranted to fully explore its clinical utility in cancer therapy. This guide provides a comprehensive resource for researchers and drug development professionals to advance the investigation of curdione as a novel anti-cancer agent.

References

- 1. Curdione Induces Antiproliferation Effect on Human Uterine Leiomyosarcoma via Targeting IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Combinative treatment of Curdione and docetaxel triggers reactive oxygen species (ROS)-mediated intrinsic apoptosis of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Curdione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curdione, a sesquiterpenoid compound isolated from the rhizomes of various Curcuma species, has emerged as a promising natural product with significant anti-inflammatory potential. Structurally related to the well-studied curcumin, curdione exhibits a distinct pharmacological profile that warrants in-depth investigation for its therapeutic applications in inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of curdione's anti-inflammatory properties, focusing on its mechanisms of action, quantitative data from preclinical studies, and detailed experimental methodologies.

Mechanism of Action

Curdione exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified to date include the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, as well as the inhibition of the NLRP3 inflammasome.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Curdione has been shown to significantly inhibit the activation of NF-κB in tumor necrosis factor (TNF)-stimulated HaCaT keratinocytes. This inhibition is crucial in halting the inflammatory cascade at an early stage.

Modulation of MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, plays a pivotal role in translating extracellular stimuli into cellular responses, including inflammation. While direct studies on curdione's effect on all MAPK pathways are limited, evidence suggests its involvement in modulating these cascades, similar to other bioactive compounds from Curcuma species.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Curdione's structural analog, curcumin, is a known inhibitor of NLRP3 inflammasome activation. It is plausible that curdione shares this mechanism, thereby reducing the secretion of these potent inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of curdione and related compounds.

Table 1: In Vitro Anti-inflammatory Activity of Curdione

| Assay | Cell Line | Stimulant | Parameter Measured | IC50 / Effect | Reference |

| Prostaglandin E2 Production | RAW 264.7 | LPS | PGE2 levels | IC50 = 1.1 µM | [1] |

| NF-κB Activation | HaCaT | TNF-α | NF-κB activity | Significant inhibition | Inferred from qualitative reports |

| Cytokine Secretion | HUVECs | ox-LDL | IL-6, IL-1β, IL-8 levels | Dose-dependent decrease | Inferred from qualitative reports |

Table 2: In Vitro Anti-inflammatory Activity of Related Sesquiterpenoids from Curcuma Species

| Compound | Assay | Cell Line | Stimulant | Parameter Measured | IC50 | Reference |

| β-turmerone | COX-2 Activity | RAW 264.7 | LPS | PGE2 accumulation | 1.6 µg/mL | [2] |

| ar-turmerone | COX-2 Activity | RAW 264.7 | LPS | PGE2 accumulation | 5.2 µg/mL | [2] |

| β-turmerone | iNOS Activity | RAW 264.7 | LPS | Nitric oxide production | 4.6 µg/mL | [2] |

| ar-turmerone | iNOS Activity | RAW 264.7 | LPS | Nitric oxide production | 3.2 µg/mL | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of curdione. These protocols are based on established methods and can be adapted for specific research needs.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of curdione (or vehicle control) for 1-2 hours. Subsequently, inflammation is induced by adding LPS (1 µg/mL) and incubating for a specified period (e.g., 24 hours).

-

Nitric Oxide (NO) Assay (Griess Test): The production of NO, an indicator of iNOS activity, is measured in the cell culture supernatant using the Griess reagent. The absorbance is read at 540 nm.

-

Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key inflammatory mediators like iNOS, COX-2, and the phosphorylation status of MAPK pathway proteins (p-p38, p-JNK, p-ERK).

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard for evaluating the anti-inflammatory activity of compounds against acute inflammation.[3]

-

Animals: Male Wistar rats or Swiss albino mice are used.

-

Treatment: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and curdione-treated groups at various doses. The test compounds are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

Curdione demonstrates significant anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways such as NF-κB and the suppression of pro-inflammatory mediators. The available quantitative data, particularly its potent inhibition of COX-2 mediated prostaglandin E2 production, highlights its potential as a lead compound for the development of novel anti-inflammatory drugs.

Future research should focus on:

-

Elucidating the precise molecular targets of curdione within the MAPK and NLRP3 inflammasome pathways.

-

Conducting comprehensive dose-response studies to determine the IC50 values of curdione for the inhibition of NF-κB and various inflammatory cytokines.

-

Performing detailed in vivo studies in various models of chronic inflammatory diseases to evaluate its therapeutic efficacy and safety profile.

-

Investigating the synergistic effects of curdione with other natural or synthetic anti-inflammatory agents.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of curdione in the management of a wide range of inflammatory disorders.

References

- 1. Inhibition of inducible prostaglandin E2 production and cyclooxygenase-2 expression by curdione from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thaiscience.info [thaiscience.info]

The Neuroprotective Potential of Curdione: A Technical Overview of Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curdione, a sesquiterpenoid compound isolated from the rhizome of Curcuma wenyujin, has garnered attention for its potential therapeutic properties. While extensively studied for its anti-tumor and anti-inflammatory effects, its role in neuroprotection is an emerging area of interest. This technical guide provides an in-depth analysis of the existing preclinical evidence for the neuroprotective effects of Curdione. The information presented herein is based on a comprehensive review of the available scientific literature and is intended to inform further research and drug development efforts in the field of neurology. To date, the primary evidence stems from a key study investigating its efficacy in a rodent model of ischemic stroke.

Quantitative Data Summary

The neuroprotective effects of Curdione have been quantified in a preclinical model of focal cerebral ischemia-reperfusion injury. The data from this pivotal study are summarized in the tables below for direct comparison and analysis.

Table 1: Effect of Curdione on Neurological Deficit Scores and Infarct Volume

| Treatment Group | Neurological Deficit Score (day 14) | Infarct Volume (%) |

| Sham | 0.8 ± 0.5 | 0 |

| MCAO (Vehicle) | 8.5 ± 1.2 | 28.4 ± 3.01 |

| MCAO + Curdione | 4.2 ± 0.8 | 11.5 ± 1.12 |

*p < 0.05 compared to the MCAO (Vehicle) group. Data are presented as mean ± standard error. MCAO: Middle Cerebral Artery Occlusion.

Table 2: Effect of Curdione on Cognitive Function (Morris Water Maze)

| Treatment Group | Escape Latency (seconds, day 14) | Platform Crossings (day 14) |

| Sham | 15.2 ± 2.1 | 4.5 ± 0.8 |

| MCAO (Vehicle) | 48.9 ± 5.3 | 1.2 ± 0.4 |

| MCAO + Curdione | 25.6 ± 3.9 | 3.1 ± 0.6 |

*p < 0.05 compared to the MCAO (Vehicle) group. Data are presented as mean ± standard error.

Table 3: Effect of Curdione on Markers of Oxidative Stress

| Treatment Group | SOD (U/mg protein) | CAT (U/mg protein) | GSH-Px (U/mg protein) | MDA (nmol/mg protein) |

| Sham | 125.4 ± 10.2 | 45.8 ± 3.7 | 88.2 ± 7.5 | 2.1 ± 0.3 |

| MCAO (Vehicle) | 68.3 ± 5.9 | 22.1 ± 2.5 | 45.7 ± 4.1 | 5.9 ± 0.7 |

| MCAO + Curdione | 105.1 ± 9.8 | 38.9 ± 3.1 | 75.4 ± 6.8 | 3.2 ± 0.4 |

*p < 0.05 compared to the MCAO (Vehicle) group. Data are presented as mean ± standard error. SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase; MDA: Malondialdehyde.

Table 4: Effect of Curdione on Apoptosis-Related Protein Expression

| Treatment Group | Bcl-2/Bax Ratio | Cytochrome c (relative expression) | Cleaved Caspase-9 (relative expression) | Cleaved Caspase-3 (relative expression) |

| Sham | 2.5 ± 0.3 | 0.2 ± 0.05 | 0.15 ± 0.04 | 0.2 ± 0.06 |

| MCAO (Vehicle) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.8 ± 0.4 |

| MCAO + Curdione | 1.9 ± 0.2 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 |

*p < 0.05 compared to the MCAO (Vehicle) group. Data are presented as mean ± standard error.

Experimental Protocols

The following methodologies were employed in the key preclinical study evaluating the neuroprotective effects of Curdione.

Animal Model: Middle Cerebral Artery Occlusion (MCAO)

-

Species: Adult male Sprague-Dawley rats.

-

Procedure: The rats were subjected to 2 hours of focal cerebral ischemia by occluding the middle cerebral artery, followed by 22 hours of reperfusion.[1] This model is widely used to mimic the pathophysiology of ischemic stroke in humans.

Drug Administration

-

Compound: Curdione.

-

Dosage and Route: The specific dosage and route of administration were not detailed in the initial snippets but would be crucial for replication.

-

Treatment Schedule: The treatment regimen involved administration of Curdione for a specified period before and/or after the MCAO surgery.

Behavioral Assessments

-

Neurological Deficit Scoring: A modified neurological severity score was used to assess motor, sensory, and reflex functions at various time points post-MCAO.[1]

-

Morris Water Maze: This test was used to evaluate spatial learning and memory. The escape latency to find a hidden platform and the number of platform crossings were recorded.[1]

Histological and Molecular Analyses

-

Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining was used to delineate the infarct area in brain slices.[1]

-

Oxidative Stress Markers: The levels of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), and malondialdehyde (MDA) in the ischemic brain tissue were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]

-

Apoptosis-Related Proteins: The expression levels of Bcl-2, Bax, cytochrome c, cleaved caspase-9, and cleaved caspase-3 were determined by Western blot analysis.[1]

Visualizing the Mechanisms and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of Curdione's neuroprotective action and the experimental workflow.

Proposed Anti-Oxidative Pathway of Curdione

Caption: Curdione's anti-oxidative mechanism.

Proposed Anti-Apoptotic Pathway of Curdione

Caption: Curdione's anti-apoptotic mechanism.

Experimental Workflow for Preclinical Evaluation of Curdione

Caption: Experimental workflow overview.

Conclusion and Future Directions

The preclinical data, though limited to a single robust study, strongly suggest that Curdione possesses significant neuroprotective properties in the context of cerebral ischemia-reperfusion injury.[1] The observed effects include a reduction in infarct volume, improvement in neurological function, and amelioration of cognitive deficits.[1] Mechanistically, these protective effects appear to be mediated through the dual action of mitigating oxidative stress and inhibiting the apoptotic cascade.[1]

For drug development professionals, these findings position Curdione as a promising candidate for further investigation as a potential therapeutic for ischemic stroke. However, it is imperative to acknowledge the preliminary nature of this evidence. Future research should focus on:

-

Replication and Expansion: Independent replication of these findings in different laboratories and in other preclinical models of stroke is essential.

-

Dose-Response and Therapeutic Window: Establishing a clear dose-response relationship and defining the therapeutic window for Curdione administration post-ischemic event are critical next steps.

-

Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Curdione, particularly its ability to cross the blood-brain barrier.

-

Exploration in Other Neurological Disorders: Given its anti-inflammatory and anti-oxidative properties, the neuroprotective potential of Curdione should be investigated in preclinical models of other neurological conditions, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

References

An In-depth Technical Guide to the Chemical Structure of Curdione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Curdione. It includes detailed experimental protocols for its isolation and structural elucidation, along with a summary of its known signaling pathways, to support further research and development.

Chemical Identity and Properties

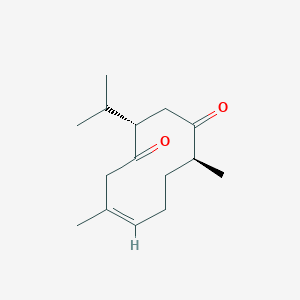

Curdione is a sesquiterpenoid belonging to the germacrane class, characterized by a ten-membered carbon ring.[1] It is a major bioactive component isolated from the essential oils of various Curcuma species, including Curcuma wenyujin and Curcuma zedoaria.[2][3][4]

| Identifier | Value |

| IUPAC Name | (3S,6E,10S)-6,10-Dimethyl-3-(propan-2-yl)cyclodec-6-ene-1,4-dione[2][3] |

| Molecular Formula | C₁₅H₂₄O₂[3][5] |

| Molecular Weight | 236.35 g/mol [2][5] |

| CAS Number | 13657-68-6[1][2][3] |

| Synonyms | (+)-Curdione, Germacr-1(10)-ene-5,8-dione[3][6] |

Experimental Protocols

A common method for the isolation and purification of Curdione from the essential oil of Curcuma wenyujin rhizomes is High-Speed Counter-Current Chromatography (HSCCC).[7][8]

Protocol: High-Speed Counter-Current Chromatography (HSCCC) [7][8]

-

Sample Preparation: The essential oil is extracted from the dried rhizomes of Curcuma wenyujin.

-

Solvent System: A two-phase solvent system is prepared, typically consisting of petroleum ether-ethanol-diethyl ether-water in a 5:4:0.5:1 (v/v) ratio.

-

HSCCC Operation:

-

The HSCCC instrument is filled with the upper phase (stationary phase).

-

The apparatus is rotated at a high speed while the lower phase (mobile phase) is pumped through the column.

-

Once hydrodynamic equilibrium is reached, the essential oil sample is injected.

-

-

Elution and Fraction Collection: The elution is performed in a tail-to-head mode. Fractions are collected at regular intervals.

-

Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure Curdione.

-

Yield: This method has been shown to yield 93 mg of Curdione with over 95% purity from 658 mg of essential oil.[7]

Caption: Synergistic Apoptotic Pathway of Curdione and Docetaxel in TNBC.

Curdione inhibits thrombin-induced platelet aggregation. T[3]his effect is mediated by the regulation of the AMP-activated protein kinase (AMPK) pathway.

Signaling Pathway: Curdione in Platelet Aggregation

[3]Curdione activates AMPK, which leads to the inhibition of integrin αIIbβ3 phosphorylation and a decrease in the levels of talin and vinculin, ultimately inhibiting platelet aggregation.

Curdione's Anti-Platelet Aggregation Pathway

References

- 1. Showing Compound Curdione (FDB013249) - FooDB [foodb.ca]

- 2. Curdione - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. curdione, 13657-68-6 [thegoodscentscompany.com]

- 5. Curdione | C15H24O2 | CID 14106072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Curdione from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]

- 7. Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Curdione: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curdione is a bioactive sesquiterpenoid compound that has garnered significant interest within the scientific community due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural sources of Curdione, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. All quantitative data is summarized for comparative analysis, and key experimental protocols are described in detail.

Natural Sources of Curdione

Curdione is predominantly found in the rhizomes of various species belonging to the Curcuma genus (Family: Zingiberaceae). These aromatic herbaceous plants are widely cultivated in tropical and subtropical regions of Asia and are known for their use in traditional medicine and as culinary spices. The concentration of Curdione can vary significantly between different Curcuma species and even within the same species due to geographical location, cultivation practices, and harvesting time.

| Plant Species | Plant Part | Curdione Content/Yield | Reference |

| Curcuma wenyujin | Rhizome Essential Oil | 93 mg from 658 mg of essential oil | [1][2][3] |

| Curcuma zedoaria | Rhizome Essential Oil | 7.0–19.6% of total oil | [1] |

| Curcuma aromatica | Rhizome Essential Oil | 50.6% of total oil | [1] |

| Curcuma haritha | Rhizome Oil | 0.10 mg/μl | [4] |

Isolation and Purification of Curdione

Several methods have been developed for the efficient isolation and purification of Curdione from its natural sources. The choice of method often depends on the starting material, desired purity, and scale of operation.

Experimental Protocol 1: High-Speed Counter-Current Chromatography (HSCCC)

This technique is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.

Source Material: Essential oil from the rhizomes of Curcuma wenyujin.

Methodology:

-

Solvent System Preparation: A two-phase solvent system composed of petroleum ether-ethanol-diethyl ether-water (5:4:0.5:1, v/v/v/v) is prepared and thoroughly equilibrated in a separatory funnel at room temperature. The upper and lower phases are separated shortly before use.[2][3]

-

HSCCC Apparatus Preparation: The multilayer coiled column of the HSCCC instrument is first entirely filled with the lower aqueous phase as the stationary phase.[2]

-

Sample Loading: 658 mg of the essential oil of Curcuma wenyujin rhizomes is dissolved in 18 ml of a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.[2]

-

Elution: The upper organic phase is then pumped into the column at a flow rate of 1.0 ml/min, while the apparatus is run at a revolution speed of 670 rpm in a tail-to-head elution mode.[1][2]

-

Fraction Collection and Analysis: The effluent is monitored, and fractions are collected. The fractions containing Curdione are identified and pooled. Purity is assessed by HPLC. This method can yield 93 mg of Curdione with a purity of over 95%.[1][2][3]

Experimental Protocol 2: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction utilizes the energy of ultrasonic waves to facilitate the extraction of target compounds from plant materials, often resulting in higher yields and shorter extraction times compared to conventional methods.

Source Material: Dried and powdered rhizomes of Curcuma wenyujin.

Methodology:

-

Solvent Selection: 70% ethanol is used as the extraction solvent.[5][6][7]

-

Extraction Parameters:

-

Procedure: The powdered rhizomes are mixed with the solvent in a suitable vessel. The mixture is then subjected to ultrasonic irradiation for the specified time.

-

Post-Extraction Processing: After extraction, the mixture is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract containing Curdione.

-

Purification: The crude extract can be further purified using techniques such as column chromatography on silica gel.

Biological Signaling Pathways of Curdione

Curdione has been shown to modulate several key signaling pathways involved in cellular processes such as apoptosis (programmed cell death) and cell proliferation. Its anti-cancer properties are often attributed to its ability to induce apoptosis in cancer cells.

Intrinsic Apoptosis Pathway

Curdione induces apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway. This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes that execute cell death.

Caption: Curdione-induced intrinsic apoptosis pathway.

Modulation of MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are critical regulators of cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. Curdione has been shown to modulate these pathways, contributing to its anti-cancer effects.

Caption: Curdione's modulation of MAPK and PI3K/Akt pathways.

Targeting of Indoleamine 2,3-dioxygenase 1 (IDO1)

Recent studies have identified Indoleamine 2,3-dioxygenase 1 (IDO1) as a molecular target of Curdione. IDO1 is an immunosuppressive enzyme that is often overexpressed in tumors, helping them to evade the immune system. By inhibiting IDO1, Curdione may enhance anti-tumor immunity.

References

- 1. Chemical Composition and Biological Activities of Essential Oils of Curcuma Species [mdpi.com]

- 2. tautobiotech.com [tautobiotech.com]

- 3. Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Optimization and in vitro antiproliferation of Curcuma wenyujin’s active extracts by ultrasonication and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Modulation of Pro-Survival and Proliferation Pathways

An In-Depth Technical Guide to Curdione's Impact on Signaling Pathways In Vitro

Introduction

Curdione, a primary bioactive sesquiterpenoid isolated from the rhizome of Curcuma zedoaria, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory and anti-tumor properties.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying curdione's effects on cancer cells in vitro. It focuses on its demonstrated impact on key signaling pathways that regulate cell proliferation, survival, apoptosis, and other critical cellular processes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of curdione's mechanism of action at the cellular level.

Curdione exerts significant anti-proliferative effects by targeting fundamental signaling cascades that are often dysregulated in cancer, primarily the PI3K/Akt and MAPK pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell growth, survival, and proliferation. Its overactivation is a common feature in many cancers.

In vitro studies demonstrate that curdione, particularly in combination with chemotherapeutic agents like docetaxel (DTX), effectively suppresses cell proliferation by inhibiting the PI3K/Akt signaling pathway.[4] Treatment of triple-negative breast cancer (TNBC) cells (MDA-MB-468) with curdione led to a decrease in the phosphorylation of Akt.[4] This inhibitory effect could be reversed by the addition of an Akt activator (SC-79), confirming the pathway's involvement.[4] The suppression of Akt signaling by curdione contributes to an increase in the levels of cell cycle inhibitors p21 and p27.[4]

Caption: Curdione inhibits the PI3K/Akt pathway, suppressing cell survival.

Table 1: Quantitative Data on Curdione's Effect on the PI3K/Akt Pathway

| Cell Line | Compound(s) | Key Observation | Outcome | Reference |

| MDA-MB-468 (TNBC) | Curdione and Docetaxel (DTX) | Decreased phosphorylated Akt (p-Akt) levels. | Suppression of cell proliferation. | [4] |

| MDA-MB-468 (TNBC) | Curdione, DTX, + SC-79 (Akt activator) | SC-79 reversed the decrease in p-Akt. | Partly reversed the anti-proliferative effects. | [4] |

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the p38 and Erk1/2 subfamilies, is critical in transducing extracellular signals to regulate cellular processes like proliferation, differentiation, and apoptosis. In combination with DTX, curdione was found to activate the MAPK/p38 signaling pathway in MDA-MB-468 cells, which paradoxically contributed to ROS-mediated apoptosis.[4] This effect was confirmed when a p38 inhibitor (SB203580) suppressed the apoptosis induced by the combination treatment.[4] The study also noted effects on Erk1/2 and NF-κB, indicating broad modulation of stress and inflammatory signaling.[4]

Caption: Curdione promotes ROS-mediated apoptosis via the MAPK/p38 pathway.

Induction of Programmed Cell Death

Curdione employs multiple mechanisms to induce programmed cell death in cancer cells, including apoptosis, autophagy, and ferroptosis.

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Curdione is a potent inducer of apoptosis across various cancer cell lines.[1][2][3][5] In uterine leiomyosarcoma (uLMS) cells (SK-UT-1 and SK-LMS-1) and breast cancer cells (MCF-7), curdione treatment leads to:

-

Increased levels of cleaved caspases: Specifically, it activates the intrinsic (mitochondrial) pathway by increasing cleaved caspase-3, -6, and -9, without affecting caspase-8 of the extrinsic pathway.[1][3][5]

-